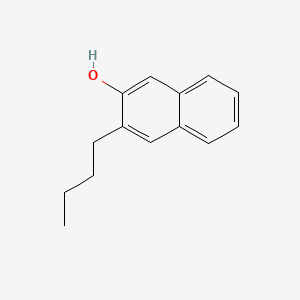
2-Naphthol, 3-butyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthol, 3-butyl- is an organic compound that belongs to the class of naphthols. It is a derivative of 2-naphthol, where a butyl group is attached to the third position of the naphthalene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthol, 3-butyl- typically involves the alkylation of 2-naphthol. One common method is the reaction of 2-naphthol with butyl halides in the presence of a base such as sodium hydroxide. The reaction proceeds via an SN2 mechanism, where the nucleophilic naphthoxide ion attacks the electrophilic carbon of the butyl halide, resulting in the formation of 2-Naphthol, 3-butyl-.
Industrial Production Methods
Industrial production of 2-Naphthol, 3-butyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the product. The reaction is typically carried out in the presence of solvents like ethanol to facilitate the reaction and improve the solubility of the reactants.
Análisis De Reacciones Químicas
Types of Reactions
2-Naphthol, 3-butyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like nitric acid or sulfuric acid.
Major Products
The major products formed from these reactions include various substituted naphthols, quinones, and dihydro derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Naphthol, 3-butyl- has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and as a fluorescent probe.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Naphthol, 3-butyl- involves its interaction with various molecular targets. The hydroxyl group at the second position and the butyl group at the third position contribute to its reactivity and ability to form hydrogen bonds and hydrophobic interactions. These interactions play a crucial role in its biological and chemical activities.
Comparación Con Compuestos Similares
2-Naphthol, 3-butyl- can be compared with other similar compounds such as:
2-Naphthol: The parent compound without the butyl group.
1-Naphthol: An isomer with the hydroxyl group at the first position.
3-Butyl-1-naphthol: A similar compound with the butyl group at the first position.
The uniqueness of 2-Naphthol, 3-butyl- lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogs.
Propiedades
Número CAS |
14461-82-6 |
|---|---|
Fórmula molecular |
C14H16O |
Peso molecular |
200.28 g/mol |
Nombre IUPAC |
3-butylnaphthalen-2-ol |
InChI |
InChI=1S/C14H16O/c1-2-3-6-13-9-11-7-4-5-8-12(11)10-14(13)15/h4-5,7-10,15H,2-3,6H2,1H3 |
Clave InChI |
AOFFBDQYYQDEDL-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC2=CC=CC=C2C=C1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















